molecular formula C13H12ClFN2O3 B3082743 ethyl 3-[(chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate CAS No. 1134334-58-9

ethyl 3-[(chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate

Cat. No.: B3082743
CAS No.: 1134334-58-9
M. Wt: 298.7 g/mol
InChI Key: IFGIXEWFGKASAS-UHFFFAOYSA-N
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Description

Ethyl 3-[(chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate is a fluorinated indole derivative characterized by a chloroacetyl-substituted amino group at position 3 and an ethyl ester at position 2 of the indole scaffold. This compound serves as a key intermediate in medicinal chemistry for synthesizing indole-based carboxamides and other derivatives with reported bioactivity, such as kinase inhibition or proteasome modulation .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-[(2-chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2O3/c1-2-20-13(19)12-11(17-10(18)6-14)8-5-7(15)3-4-9(8)16-12/h3-5,16H,2,6H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGIXEWFGKASAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)F)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301171536
Record name Ethyl 3-[(2-chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1134334-58-9
Record name Ethyl 3-[(2-chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1134334-58-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[(2-chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of ethyl 3-[(chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate involves several steps. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . The chloroacetyl group is then introduced through a substitution reaction with chloroacetyl chloride, and the ethyl ester is formed by esterification with ethanol . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This is critical for generating bioactive derivatives:

  • Acidic Hydrolysis: Concentrated HCl in ethanol/water at reflux (80–100°C) cleaves the ester to produce 3-[(chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylic acid .

  • Basic Hydrolysis: NaOH or KOH in aqueous THF/MeOH at room temperature yields the carboxylate salt .

Reactivity Comparison:

ConditionProductYield (%)Reference
6M HCl, refluxCarboxylic acid85–90
2M NaOH, RTSodium carboxylate75–80

Nucleophilic Substitution at the Chloroacetyl Group

The chloroacetyl group (-COCH₂Cl) is highly reactive toward nucleophiles (e.g., amines, thiols), enabling the synthesis of secondary amides or thioesters:

Example with Amines:

Compound+RNH2Ethyl 3 R aminoacetyl amino 5 fluoro indole 2 carboxylate+HCl\text{Compound}+\text{RNH}_2\rightarrow \text{Ethyl 3 R aminoacetyl amino 5 fluoro indole 2 carboxylate}+\text{HCl}

Conditions:

  • Solvent: DMF or DMSO

  • Base: Triethylamine or DIEA

  • Temperature: 25–60°C

Applications:
This reactivity is exploited in medicinal chemistry to introduce pharmacophores (e.g., pyridyl, morpholinyl) for targeting enzymes or receptors .

Transesterification of the Ethyl Ester

The ethyl ester can be exchanged with other alcohols (e.g., tert-butanol, benzyl alcohol) via acid- or base-catalyzed transesterification:

Example:

Compound+t BuOHH+t Butyl 3 chloroacetyl amino 5 fluoro indole 2 carboxylate+EtOH\text{Compound}+\text{t BuOH}\xrightarrow{\text{H}^+}\text{t Butyl 3 chloroacetyl amino 5 fluoro indole 2 carboxylate}+\text{EtOH}

Optimized Conditions:

  • Catalyst: p-TsOH or BF₃·Et₂O

  • Solvent: Toluene or dioxane

  • Temperature: 80–110°C

Cyclization Reactions

Under basic conditions, the chloroacetyl group participates in intramolecular cyclization to form heterocycles. For example, reaction with K₂CO₃ in DMF generates a thiazolidinone ring via displacement of chloride by a neighboring nucleophile (e.g., sulfur from a thiol group) :

Mechanism:

  • Deprotonation of the nucleophile (e.g., -SH).

  • Nucleophilic attack on the chloroacetyl carbon.

  • Ring closure to form a five-membered heterocycle.

Applications:

  • Synthesis of fused indole-thiazolidinone scaffolds for anticancer or antimicrobial agents .

Stability and Degradation Pathways

The compound is sensitive to:

  • Hydrolysis: Prolonged exposure to moisture degrades the ester and chloroacetyl groups.

  • Thermal Decomposition: Degrades above 150°C, releasing HCl and forming polymeric byproducts .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
Ethyl 3-[(chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate has been investigated for its potential anticancer properties. Its structural similarity to other indole derivatives, known for their biological activity, suggests that it may inhibit cancer cell proliferation.

Case Study:
A study published in the Journal of Medicinal Chemistry examined the efficacy of various indole derivatives against cancer cell lines. This compound showed promising results in reducing cell viability in breast and lung cancer models, indicating its potential as a lead compound for further development.

2. Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression. The chloroacetyl group is thought to enhance the compound's binding affinity to target enzymes.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)Reference
Ethyl 3-[(chloroacetyl)amino]-5-fluoro...Protein Kinase A15Journal of Medicinal Chemistry
Ethyl 3-[(chloroacetyl)amino]-5-fluoro...Cyclin-dependent Kinase22Cancer Research

3. Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. This property is particularly relevant in the context of rising antibiotic resistance.

Case Study:
A microbiological study assessed the antimicrobial effects of several indole derivatives, including this compound. The results demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting its utility as a scaffold for developing new antibiotics.

Synthesis and Derivatives

The synthesis of this compound involves several steps, starting from commercially available indole derivatives. The introduction of the chloroacetyl group can be achieved through acylation reactions, which can be optimized for yield and purity.

Mechanism of Action

The mechanism of action of ethyl 3-[(chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The chloroacetyl group may act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects at Position 5

The 5-fluoro group distinguishes this compound from analogues with alternative substituents:

  • 5-Methoxy analogue (Ethyl 3-[(chloroacetyl)amino]-5-methoxy-1H-indole-2-carboxylate, CAS 1134334-63-6): The methoxy group is electron-donating, increasing electron density at position 5 compared to fluorine.
  • 5-Chloro analogues (e.g., Ethyl 5-chloro-6-fluoro-1H-indole-2-carboxylate, CAS 1067658-29-0) : Chlorine’s larger atomic radius and stronger electron-withdrawing effect could alter π-stacking interactions in biological targets compared to fluorine. Such derivatives are often explored for antimicrobial activity .
Table 1: Substituent Effects at Position 5
Compound Substituent LogP (Predicted) Melting Point (°C) Bioactivity Notes
Target Compound 5-F 2.8 Not reported Proteasome modulation
5-Methoxy analogue 5-OCH3 2.2 Not reported Intermediate for kinase inhibitors
Ethyl 5-chloro-6-fluoro analogue 5-Cl, 6-F 3.1 226–228 Antimicrobial potential

Variations at Position 3: Chloroacetyl vs. Other Groups

The chloroacetyl amino group at position 3 provides unique reactivity and binding properties:

  • Acyl vs.
Table 2: Position 3 Substituent Comparison
Compound Position 3 Group Reactivity Notes Application Example
Target Compound Chloroacetyl amino Electrophilic; forms thioether bonds Proteasome-targeting agents
Ethyl 3-acetyl-5-chloro analogue Acetyl Non-electrophilic; hydrogen bonding Kinase inhibitors
Ethyl 3-amino-5-chloro analogue NH2 Nucleophilic; forms Schiff bases Anticancer scaffolds

Ester Group Modifications

The ethyl ester at position 2 influences lipophilicity and metabolic stability:

  • Methyl Ester (Methyl 6-chloro-5-fluoro-1H-indole-2-carboxylate, CAS 612501-52-7) : Reduced steric bulk compared to ethyl may enhance membrane permeability but increase susceptibility to esterase hydrolysis .
  • Ethyl vs. tert-Butyl Esters : Ethyl esters balance lipophilicity and hydrolytic stability, making them preferred intermediates in prodrug design compared to bulkier esters .

Biological Activity

Ethyl 3-[(chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₂ClFN₂O₃
  • Molecular Weight : 298.70 g/mol
  • CAS Number : 1134334-58-9

This compound belongs to a class of indole derivatives, which are known for their diverse biological activities. The presence of the chloroacetyl group and the fluorine atom in its structure enhances its reactivity and potential interaction with biological targets.

The biological activity of this compound has been primarily associated with its role as an integrase inhibitor, particularly in the context of HIV research. Integrase inhibitors prevent the integration of viral DNA into the host genome, thereby halting viral replication.

Key Findings from Research Studies

  • Integrase Inhibition :
    • Studies have shown that indole derivatives can effectively chelate metal ions within the active site of integrase, which is crucial for its enzymatic function. The indole core facilitates π–π stacking interactions with viral DNA, enhancing binding affinity .
    • In a comparative study, derivatives of indole-2-carboxylic acid exhibited IC50 values ranging from 3.11 µM to 32.37 µM against HIV integrase, indicating promising antiviral activity .
  • Anticancer Activity :
    • Indole derivatives have also been explored for their anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects on various cancer cell lines, with IC50 values often in the low micromolar range .
    • Specific studies reported that certain indole-based compounds exhibited IC50 values as low as 1.9 µg/mL against HCT-116 (colon cancer) and MCF-7 (breast cancer) cell lines .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure:

Modification Effect on Activity
Addition of halogen groupsIncreased potency against integrase
Variation in substituents at C3Enhanced interaction with hydrophobic pockets
Alteration of functional groupsChanges in solubility and bioavailability

For example, introducing different substituent groups at the C3 position has been shown to improve integrase inhibitory activity by enhancing hydrophobic interactions within the enzyme's active site .

Case Study 1: HIV Integrase Inhibition

In a study evaluating various indole derivatives, this compound was found to exhibit competitive inhibition against HIV integrase with an IC50 value significantly lower than many existing antiviral agents. This suggests that structural optimizations could lead to more effective treatments for HIV.

Case Study 2: Anticancer Activity

Another investigation into the anticancer properties of this compound demonstrated its effectiveness against multiple cancer cell lines. The study highlighted that modifications leading to increased lipophilicity improved cellular uptake and cytotoxicity.

Q & A

Q. How can researchers optimize the synthesis of ethyl 3-[(chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate to improve yield and purity?

Methodological Answer:

  • Reaction Conditions : Use anhydrous 1,2-dichloroethane as a solvent under an inert atmosphere (e.g., argon) to minimize side reactions. Acylation with chloroacetyl chloride in the presence of AlCl₃ (1:1 molar ratio to substrate) at reflux temperature (80–90°C) for 2–3 hours ensures efficient substitution at the indole C3 position .
  • Purification : Employ Combiflash chromatography with a gradient of 0–40% ethyl acetate in hexane to isolate the product. TLC (25–33% ethyl acetate in hexane) should monitor reaction progress .
  • Yield Optimization : Pre-activate the indole core (e.g., ethyl 5-fluoro-1H-indole-2-carboxylate) by ensuring complete deprotonation before introducing the chloroacetyl group.

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the fluoroindole core (e.g., aromatic protons at δ 7.2–8.1 ppm) and the chloroacetyl group (e.g., CH₂CO at δ 4.2–4.5 ppm). Use 19F NMR to confirm the fluorine substituent’s position (δ -110 to -120 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) should match the theoretical molecular weight (C₁₃H₁₁ClFN₂O₃: 309.04 g/mol). Electrospray ionization (ESI) or FAB-HRMS are preferred for polar indole derivatives .
  • Elemental Analysis : Verify Cl and F content (±0.3% deviation) to confirm stoichiometry.

Q. What is the role of the fluoro and chloroacetyl substituents in modulating the compound’s reactivity?

Methodological Answer:

  • Fluorine (C5 position) : Enhances metabolic stability and electron-withdrawing effects, directing electrophilic substitution to the C3 position. The fluorine’s inductive effect can be quantified via Hammett σ constants (σₚ = 0.06 for meta-F) .
  • Chloroacetyl Group (C3 position) : Serves as a reactive handle for further functionalization (e.g., nucleophilic substitution with amines or thiols). The chlorine’s leaving-group ability can be assessed using SN2 reactivity assays .

Q. How stable is this compound under acidic or basic conditions?

Methodological Answer:

  • Acidic Conditions : Reflux in acetic acid (e.g., during thiazole ring formation) may hydrolyze the ethyl ester. Monitor via TLC and limit exposure to <5 hours .
  • Basic Conditions : Avoid strong bases (e.g., NaOH), which can cleave the chloroacetyl group. Use mild bases like sodium acetate (pH 6–7) for derivatization .
  • Storage : Store at –20°C in anhydrous DMSO or acetonitrile to prevent degradation.

Q. What in vitro assays are suitable for initial biological activity screening?

Methodological Answer:

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to test inhibition of indole-targeted kinases (e.g., FLT3 or PKC isoforms) at 1–100 μM concentrations .
  • Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus) with MIC values reported in μg/mL .

Advanced Research Questions

Q. How can researchers address regioselectivity challenges during functionalization of the indole core?

Methodological Answer:

  • Computational Guidance : Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. The C3 position typically has higher electrophilicity (f⁺ ≈ 0.15) compared to C5 (f⁺ ≈ 0.08) .
  • Protecting Groups : Temporarily protect the NH group with a Boc or SEM group to direct substitution to C3. Deprotect with TFA or HCl post-reaction .

Q. What computational strategies predict the chloroacetyl group’s reactivity in nucleophilic substitution?

Methodological Answer:

  • Reaction Path Sampling : Apply quantum chemical calculations (e.g., Gaussian 16) to model transition states for SN2 reactions. Solvent effects (e.g., DMF vs. THF) can be incorporated via PCM models .
  • Activation Strain Analysis : Quantify energy barriers for reactions with amines or thiols. Chloroacetyl typically shows lower ΔG‡ (~15 kcal/mol) compared to bromoacetyl derivatives .

Q. How should contradictory biological activity data across cell lines be analyzed?

Methodological Answer:

  • Dose-Response Curves : Generate IC₅₀ values in triplicate for at least three cell lines (e.g., HEK293, HeLa, MCF-7) to assess selectivity. Use GraphPad Prism for nonlinear regression analysis .
  • Off-Target Profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify unintended interactions. Correlate activity with structural analogs (e.g., ethyl 5-methoxyindole-2-carboxylate) .

Q. What formulation strategies improve bioavailability for in vivo studies?

Methodological Answer:

  • Lipid-Based Carriers : Encapsulate in PEGylated liposomes (10–200 nm diameter) to enhance aqueous solubility. Characterize via dynamic light scattering (DLS) .
  • Prodrug Design : Convert the ethyl ester to a tert-butyl ester for improved plasma stability. Hydrolyze in vivo via esterases .

Q. How can the indole scaffold be functionalized to develop structure-activity relationship (SAR) libraries?

Methodological Answer:

  • Parallel Synthesis : Use a 96-well plate setup to react the chloroacetyl group with diverse nucleophiles (e.g., amines, hydrazines). Purify via automated flash chromatography .
  • Click Chemistry : Introduce triazole rings via CuI-catalyzed azide-alkyne cycloaddition (CuAAC) at the C3 position. Monitor reaction progress by FT-IR (2100 cm⁻¹ for azide loss) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-[(chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-[(chloroacetyl)amino]-5-fluoro-1H-indole-2-carboxylate

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